molecular formula C9H6FN3O2 B1518514 1-(3-fluorophenyl)-1H-1,2,3-triazole-5-carboxylic acid CAS No. 1153490-92-6

1-(3-fluorophenyl)-1H-1,2,3-triazole-5-carboxylic acid

Cat. No. B1518514
CAS RN: 1153490-92-6
M. Wt: 207.16 g/mol
InChI Key: ARFREYRUAGJAID-UHFFFAOYSA-N
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Description

The compound “1-(3-fluorophenyl)-1H-1,2,3-triazole-5-carboxylic acid” is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. Attached to this ring is a carboxylic acid group and a 3-fluorophenyl group .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques, including FTIR, NMR, and MS spectroscopies. These techniques provide information about the types of bonds and functional groups present in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, and solubility, can be determined using various experimental techniques. These properties are influenced by the compound’s molecular structure and the types of intermolecular forces present .

Scientific Research Applications

Photophysical Properties and Application Prospects

The synthesis of novel 2-aryl-1,2,3-triazol-4-carboxylic acids (ATAs) has highlighted the potential of 1,2,3-triazole derivatives in the development of bright blue fluorescent materials. These compounds exhibit excellent quantum yields, large Stokes shifts, and prolonged fluorescence lifetimes. Their sensitivity to both structural changes and the microenvironment opens up possibilities for their application as sensors for monitoring and controlling pH, benefiting from their aggregation-induced emission enhancement (AIEE) behavior (Safronov et al., 2020).

Luminescence Sensing of Metal Ions and Nitroaromatic Compounds

Lanthanide metal–organic frameworks (MOFs) based on unsymmetrical 1,2,3-triazole-containing tricarboxylic acid ligands have been developed for the luminescence sensing of metal ions and nitroaromatic compounds. These MOFs, synthesized under solvothermal conditions, demonstrate selective detection capabilities, particularly for 4-nitrophenol and Fe3+ ions in ethanol solution. This selective detection is attributed to the characteristic emission of Tb3+ ions within the MOF structure (Wang et al., 2016).

Fluorescence Quenching for Nitro Aromatic Compounds Detection

The synthesis of specific triazole derivatives has led to the development of exclusive fluorescence sensors for 2,4,6-trinitrophenol (TNP). These sensors exhibit high selectivity and sensitivity, demonstrating a significant potential for the detection of nitroaromatic compounds (NACs), crucial for environmental monitoring and security applications. The high quenching efficiency and low detection limits of these sensors underscore their utility in real-time, sensitive detection scenarios (Yan et al., 2017).

Mechanism of Action

Safety and Hazards

Like all chemicals, “1-(3-fluorophenyl)-1H-1,2,3-triazole-5-carboxylic acid” should be handled with care. Users should wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, and clothing .

Future Directions

The triazole core, with a 3-fluorophenyl moiety, is suggested as a possible scaffold for the further development of new antimicrobial agents with multiple mechanisms of action, which would be beneficial to the prevention of possible development of resistant forms .

properties

IUPAC Name

3-(3-fluorophenyl)triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FN3O2/c10-6-2-1-3-7(4-6)13-8(9(14)15)5-11-12-13/h1-5H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARFREYRUAGJAID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N2C(=CN=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-fluorophenyl)-1H-1,2,3-triazole-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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